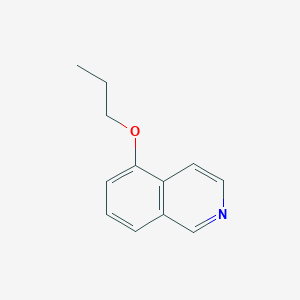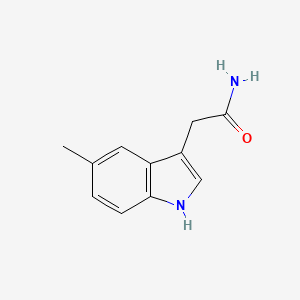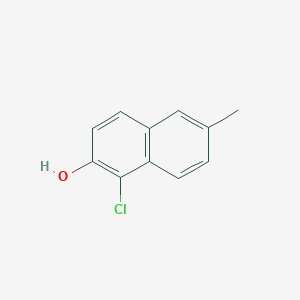
1-Chloro-6-methylnaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-methylnaphthalen-2-ol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a hydroxyl group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-6-methylnaphthalen-2-ol typically involves the chlorination of 6-methylnaphthalen-2-ol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Methylnaphthalen-2-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired position on the naphthalene ring.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-methylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form 6-methylnaphthalen-2-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: 1-Chloro-6-methylnaphthalen-2-one or 1-Chloro-6-methylnaphthalene-2-carboxylic acid.
Reduction: 6-Methylnaphthalen-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-6-methylnaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-6-methylnaphthalen-2-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-Chloro-6-methoxynaphthalen-2-ol: Similar structure but with a methoxy group instead of a hydroxyl group.
6-Chloro-1-methylnaphthalen-2-ol: Chlorine and methyl groups are positioned differently on the naphthalene ring.
1-Bromo-6-methylnaphthalen-2-ol: Bromine atom instead of chlorine.
Uniqueness: 1-Chloro-6-methylnaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H9ClO |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-chloro-6-methylnaphthalen-2-ol |
InChI |
InChI=1S/C11H9ClO/c1-7-2-4-9-8(6-7)3-5-10(13)11(9)12/h2-6,13H,1H3 |
InChI Key |
ZPCHGXQWVBFLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


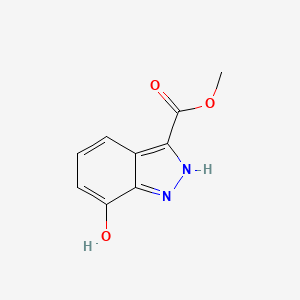

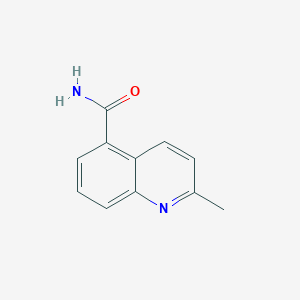
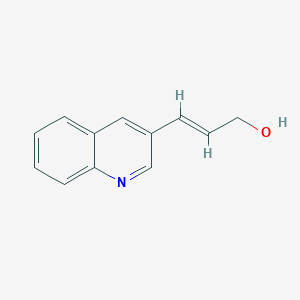
![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
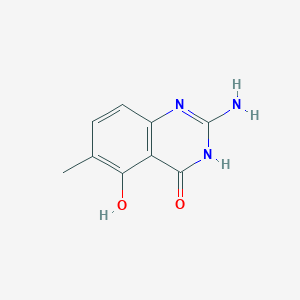
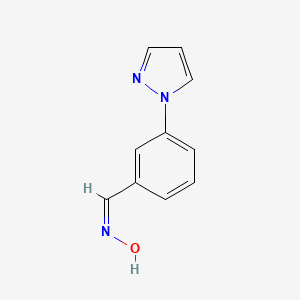

![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)


